2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.: 159748-96-6
Cat. No.: VC8245010
Molecular Formula: C20H23NO5S
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159748-96-6 |
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Molecular Formula | C20H23NO5S |
Molecular Weight | 389.5 g/mol |
IUPAC Name | benzyl 2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-15-18-8-5-13-21(18)20(22)25-14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 |
Standard InChI Key | NXLHXKQZPMJMPL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrrolidine core (a five-membered saturated ring with one nitrogen atom) substituted at two positions:
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Position 1: A benzyl ester group () providing steric bulk and lipophilicity.
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Position 2: A toluene-4-sulfonyloxymethyl group (), which acts as a leaving group in nucleophilic substitution reactions .
The (S)-enantiomer (CAS 72500-24-4) is the most commonly reported form, with chiral centers influencing its reactivity and biological interactions .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via a multi-step process:
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Pyrrolidine Functionalization: Introduction of the tosyloxymethyl group at position 2 using toluene-4-sulfonyl chloride () under basic conditions .
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Esterification: Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate .
Material | Supplier | Purity | Use Case |
---|---|---|---|
Toluene-4-sulfonyl chloride | Labnetwork Inc. | >98% | Tosylation agent |
(S)-Pyrrolidine derivatives | Amber MolTech LLC | >95% | Chiral backbone source |
Industrial Scalability
Suppliers such as Labnetwork Inc. and Amber MolTech LLC offer the compound at scales from milligrams to kilograms, with pricing dependent on purity (e.g., $1.9–2.9 per gram) . Regulatory-compliant synthesis requires adherence to Good Manufacturing Practices (GMP), particularly for pesticide applications .
Applications in Organic Synthesis and Catalysis
Asymmetric Organocatalysis
The (S)-enantiomer has been employed in Michael addition reactions, where its chiral center directs stereoselectivity. For example, it catalyzes the addition of cyclohexanone to nitroolefins with enantiomeric excess (ee) >99% . This application leverages the tosyl group’s ability to stabilize transition states through hydrogen bonding .
Peptide Nucleic Acid (PNA) Analogues
Pyrrolidine derivatives, including structurally related compounds, are used in PNAs for RNA recognition. Modifications at the 2-position enhance binding affinity and selectivity, as demonstrated in studies optimizing inter-nucleobase distances .
Requirement | Description |
---|---|
Bait Station Design | Resistant to destruction by children/pets |
First Aid Measures | Immediate flushing for eye/skin contact |
Environmental Precautions | Avoid contamination of water sources |
Emerging Research and Future Directions
Medicinal Chemistry Applications
Recent studies highlight pyrrolidine derivatives as scaffolds for kinase inhibitors and antiviral agents. For instance, modifications at the 2-position improve metabolic stability in preclinical models .
Green Chemistry Initiatives
Efforts to replace toluene-4-sulfonyl chloride with biodegradable sulfonating agents are underway, aiming to reduce environmental impact without compromising yield .
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